m-(p-Cyanobenzamido)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H10N2O3 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
3-[(4-cyanobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C15H10N2O3/c16-9-10-4-6-11(7-5-10)14(18)17-13-3-1-2-12(8-13)15(19)20/h1-8H,(H,17,18)(H,19,20) |
InChI Key |
ZFUOVAYQUFVNMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C#N)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for M P Cyanobenzamido Benzoic Acid
Strategies for Amide Bond Formation in Benzamido-Benzoic Acid Systems
The cornerstone of synthesizing m-(p-Cyanobenzamido)benzoic acid is the creation of the central amide linkage between a p-cyanobenzoyl moiety and an m-aminobenzoic acid moiety. The effectiveness of this transformation hinges on the chosen strategy for activating the carboxylic acid group to facilitate nucleophilic attack by the amine.
A primary and widely employed strategy for forming the amide bond involves the activation of the carboxylic acid group of p-cyanobenzoic acid. This enhances its electrophilicity, making it susceptible to reaction with the amino group of m-aminobenzoic acid. This activation is typically achieved in situ through the use of various coupling reagents. iajpr.com
Traditionally, carboxylic acids are converted to highly reactive acid chlorides using agents like thionyl chloride or oxalyl chloride. iajpr.comgoogleapis.com The resulting p-cyanobenzoyl chloride can then readily react with m-aminobenzoic acid to form the desired amide. googleapis.com
Modern peptide coupling reagents offer milder and more selective alternatives. uniurb.it Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), are commonly used. peptide.comanalis.com.my These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To minimize side reactions and reduce the risk of racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com
Phosphonium and aminium/uronium salt-based reagents represent another class of highly efficient coupling agents. sigmaaldrich.com Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) convert the carboxylic acid into an activated OBt ester, which couples efficiently with amines. peptide.comsigmaaldrich.com Reagents incorporating the 7-aza-1-hydroxybenzotriazole (HOAt) moiety, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), are even more reactive due to the anchimeric assistance provided by the pyridine (B92270) nitrogen. sigmaaldrich.com
Table 1: Common Coupling Reagents for Amide Bond Formation This table is interactive. Click on the headers to sort the data.
| Reagent Class | Specific Reagent | Typical Additive | Key Features |
|---|---|---|---|
| Carbodiimides | EDC, DCC | HOBt, DMAP | Widely used; byproduct removal can be an issue (DCC). peptide.comanalis.com.my |
| Phosphonium Salts | BOP, PyBOP, PyAOP | None required | High efficiency, even for sterically hindered couplings. peptide.comsigmaaldrich.com |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU | None required | Fast reaction times; can cause guanidinylation as a side reaction. uniurb.itpeptide.com |
| Immonium/Iminium Salts | HATU, COMU | None required | Highly reactive, suitable for difficult couplings; based on HOAt or Oxyma Pure. sigmaaldrich.com |
Alternative synthetic routes can be designed starting from precursors other than p-cyanobenzoic acid. One such pathway involves the use of p-cyanobenzamide. In this approach, a process for producing cyanobenzoic acid derivatives starts with a phthalonitrile (B49051) compound as the raw material. googleapis.com One nitrile group of a compound like terephthalonitrile (B52192) can be selectively hydrated to form p-cyanobenzamide. googleapis.com This amide can then be hydrolyzed, often under acidic conditions, to yield p-cyanobenzoic acid, which subsequently undergoes the amidation reactions described previously. googleapis.com This multi-step process can be advantageous if the phthalonitrile starting material is more accessible or cost-effective.
The term "amidation pathway" also directly refers to the reaction of a p-cyanobenzoyl derivative with an amine. For instance, after converting p-cyanobenzoic acid to p-cyanobenzoyl chloride using a chlorinating agent like thionyl chloride, this highly reactive intermediate is directly subjected to amidation with m-aminobenzoic acid to forge the final product. googleapis.comgoogle.com
Precursor Synthesis and Functional Group Transformations
The successful synthesis of this compound relies on the efficient preparation of its key building blocks: a p-cyanobenzoyl precursor and an m-aminobenzoic acid derivative.
Several methods exist for the synthesis of p-cyanobenzoic acid, a crucial intermediate. A common industrial method involves the oxidation of the methyl group of p-tolunitrile. google.comgoogle.com This transformation can be achieved using strong oxidizing agents like potassium permanganate (B83412) or through catalytic oxidation with reagents such as nitrogen dioxide under pressure. google.comgoogle.com
Another important route is the Sandmeyer reaction, which starts from the readily available p-aminobenzoic acid. researchgate.net In this process, the amino group is diazotized with a nitrite (B80452) source in an acidic medium, and the resulting diazonium salt is then treated with a cyanide salt, typically in the presence of a copper catalyst, to introduce the cyano group. researchgate.net
p-Cyanobenzamide, another potential precursor, can be obtained through several routes. It can be prepared by the partial hydrolysis of terephthalonitrile, where conditions are controlled to favor the formation of the mono-amide over the di-amide or the dicarboxylic acid. googleapis.com Alternatively, it can be synthesized from p-cyanobenzoic acid by first converting the acid to p-cyanobenzoyl chloride, followed by a reaction with ammonia. google.comnih.gov
Table 2: Synthetic Routes to p-Cyanobenzoic Acid and p-Cyanobenzamide This table is interactive. Click on the headers to sort the data.
| Target Intermediate | Starting Material | Key Reaction | Reference |
|---|---|---|---|
| p-Cyanobenzoic acid | p-Tolunitrile | Oxidation (e.g., with KMnO₄, NO₂) | google.comgoogle.com |
| p-Cyanobenzoic acid | p-Aminobenzoic acid | Sandmeyer Reaction | researchgate.net |
| p-Cyanobenzamide | Terephthalonitrile | Partial Hydrolysis | googleapis.com |
| p-Cyanobenzamide | p-Cyanobenzoic acid | Acyl-chlorination then Ammonolysis | google.com |
The most direct and common method for preparing m-aminobenzoic acid is through the reduction of m-nitrobenzoic acid. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or reduction with metals in acidic solution being prevalent methods. prepchem.com
More complex, multi-step synthetic routes can be employed to produce substituted m-aminobenzoic acid derivatives. For example, a synthesis starting from 4-(2-acetaminoethyl)-benzoic acid involves nitration to introduce a nitro group at the 3-position, followed by catalytic hydrogenation to reduce the nitro group to an amine, yielding 4-(2-acetaminoethyl)-3-aminobenzoic acid. prepchem.com Such routes allow for the introduction of various substituents on the m-aminobenzoic acid ring, enabling the synthesis of a diverse range of analogues.
Optimization of Reaction Conditions and Yields
Achieving high yields and purity in the synthesis of this compound requires careful optimization of several reaction parameters. The choice of solvent, temperature, catalyst or coupling reagent concentration, and reaction time all play critical roles in the efficiency of the amide bond formation step. analis.com.myscielo.br
The selection of an appropriate solvent is crucial. Solvents like anhydrous tetrahydrofuran (B95107) (THF), acetonitrile, and dichloromethane (B109758) are frequently used for amide coupling reactions. analis.com.myscielo.br The optimal solvent is one that effectively dissolves the reactants while not interfering with the reaction mechanism. For instance, in carbodiimide-mediated couplings, anhydrous THF has been shown to be effective. analis.com.my
Reaction temperature can significantly influence the reaction rate and selectivity. While some reactions proceed efficiently at room temperature, others may require heating to overcome activation barriers, particularly with sterically hindered substrates. researchgate.net However, elevated temperatures can also lead to increased side reactions or racemization. Microwave-assisted heating has emerged as a technique to dramatically shorten reaction times and often improve yields by promoting rapid and uniform heating. researchgate.net
The molar ratio of reactants and coupling agents is another key parameter to optimize. Using an excess of the amine or carboxylic acid component can drive the reaction to completion, but may complicate purification. The concentration of the coupling reagent must be carefully controlled; for example, an optimal ratio for an EDC-mediated coupling was found to be 1:1:1.5 (cinnamic acid:p-anisidine:EDC.HCl). analis.com.my Using additives like DMAP can catalyze the reaction, but their concentration must be kept low to avoid side reactions. peptide.com Optimizing these conditions—often through systematic screening—is essential for developing an efficient, scalable, and environmentally friendly synthesis. analis.com.myscielo.br
Table 3: Influence of Reaction Conditions on Amide Synthesis Yield This table is interactive. Click on the headers to sort the data.
| Carboxylic Acid | Amine | Coupling System | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Cinnamic acid | p-Anisidine | EDC.HCl | Anhydrous THF | 60 °C | 150 min | 93.1 | analis.com.my |
| Cinnamic acid | p-Anisidine | EDC.HCl | Anhydrous THF | Reflux | 150 min | 69.5 | analis.com.my |
| Benzoic acid | p-Toluidine | Boric acid (cat.) | Solvent-free (MW) | 160-165 °C | 5 h | ~99 | researchgate.net |
| Boc-Phe-OH | Benzylamine | None (Thermal) | Toluene (reflux) | ~111 °C | - | 56 | mdpi.com |
| 4-Methoxy-benzoic acid | N-Benzylmethylamine | PPh₃/N-chlorophthalimide | Acetonitrile | Room Temp | 12 h | 87 | nih.gov |
Stereochemical Control in Peptide-Coupling Approaches
While this compound is an achiral molecule, the principles of stereochemical control are paramount in the synthesis of its chiral analogues or when using synthetic routes that employ chiral intermediates or catalysts. In the context of peptide-coupling methodologies, where amide bonds are formed, ensuring a high degree of stereoselectivity is crucial to obtaining a final product with the desired three-dimensional arrangement, which in turn dictates its biological and material properties. The introduction of a stereocenter, for instance by replacing a hydrogen atom with another substituent on the aliphatic chain of a modified starting material, would result in enantiomers whose synthesis would require asymmetric strategies.
Research into the asymmetric synthesis of related chiral amides and peptides has highlighted several effective strategies for controlling stereochemistry. These approaches primarily focus on the use of chiral auxiliaries, diastereoselective reactions, and racemization-free coupling reagents to ensure the stereochemical integrity of the product.
Chiral Auxiliaries in Amide Synthesis
A well-established method for inducing stereoselectivity is the use of a chiral auxiliary. This involves covalently bonding a chiral molecule to an achiral substrate to guide the subsequent reaction to form one diastereomer preferentially over the other. After the desired stereocenter is created, the auxiliary can be cleaved to yield the enantiomerically enriched product. For a hypothetical chiral synthesis of a derivative of this compound, one could envision attaching a chiral auxiliary to either the m-aminobenzoic acid or the p-cyanobenzoic acid moiety prior to the coupling reaction.
Diastereoselective Acylation
Recent advancements have demonstrated that high levels of stereoselectivity can be achieved in acylation reactions through the use of bulky chiral reagents. Studies on the stereoselective acylation of RNA with chiral amino acid derivatives have shown that increasing the steric hindrance of the acylating agent can dramatically improve diastereoselectivity. nih.gov In some cases, diastereomeric ratios exceeding 99:1 have been documented, indicating a very high degree of stereochemical control. nih.gov
This principle can be applied to the synthesis of chiral analogues of this compound. By employing a chiral derivative of p-cyanobenzoic acid with a sterically demanding group, its reaction with m-aminobenzoic acid could proceed with high diastereoselectivity. The table below illustrates the impact of substituent bulk on stereoselectivity in a model acylation system, as reported in the literature.
| Chiral Acylating Agent Moiety | Steric Demand | Diastereomeric Ratio (R/S) | Conversion (%) |
| Alanine derivative | Low | 4:1 | >70 |
| Bulky Amino Acid Derivative 1 | High | >99:1 | >70 |
| Bulky Amino Acid Derivative 2 | Medium | 25.2:1 | High |
This table is illustrative of the principle of sterically-guided diastereoselective acylation, based on findings from model systems. nih.gov
Racemization-Free Coupling Reagents
A significant challenge in peptide synthesis is the prevention of racemization of chiral starting materials, particularly optically active carboxylic acids, during the activation and coupling steps. The use of modern coupling reagents specifically designed to minimize or eliminate racemization is therefore a key aspect of stereochemical control.
A variety of racemization-free coupling reagents have been developed and successfully applied in the enantioselective synthesis of chiral amides and peptides. These reagents often work by forming an activated intermediate that is less prone to epimerization. The selection of an appropriate coupling reagent is critical for preserving the optical purity of the final product.
| Coupling Reagent Class | Examples | Key Feature |
| Ynamides | Water-removable ynamides | Low toxicity and racemization. |
| Organophosphorus Reagents | NDTP, T3P | High efficiency and suppression of racemization. |
| Carbodiimides | EDC (in presence of additives like Oxyma) | Widely used, additives suppress racemization. |
| Immonium-type Reagents | TCFH-NMI | Effective for sterically hindered couplings. |
| Organosilicon Reagents | HSi[OCH(CF3)2]3, 9-silafluorenyl dichlorides | Mild conditions, low racemization. |
This table summarizes various classes of coupling reagents known to minimize racemization during amide bond formation.
By employing these advanced coupling agents, the synthesis of chiral derivatives of this compound from optically pure precursors could be achieved with high fidelity, ensuring that the stereochemical information from the starting materials is effectively transferred to the final product.
High Resolution Spectroscopic Characterization Techniques for M P Cyanobenzamido Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. bhu.ac.in By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, the electronic environment of each type, and the number of neighboring protons. docbrown.info In a typical ¹H NMR spectrum of an aromatic compound like m-(p-cyanobenzamido)benzoic acid, the protons on the benzene (B151609) rings will appear in the downfield region (typically δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. mit.edu The exact chemical shifts are influenced by the positions of the substituents (the carboxylic acid group, the amide linkage, and the cyano group). mit.edu
The protons on the benzoic acid ring will exhibit a splitting pattern characteristic of a meta-substituted benzene ring. Similarly, the protons on the p-cyanobenzamido ring will show a pattern typical of a para-substituted system. The amide proton (N-H) usually appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The carboxylic acid proton is also a singlet and is typically found far downfield. docbrown.info
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid H | > 10 | s |
| Amide N-H | 8.5 - 10.5 | br s |
| Aromatic H's (benzoic acid ring) | 7.5 - 8.5 | m |
| Aromatic H's (cyanobenzamide ring) | 7.8 - 8.2 | m |
Note: These are predicted values and can vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
The carbonyl carbons of the carboxylic acid and the amide group are highly deshielded and will appear at the downfield end of the spectrum (typically δ 160-180 ppm). oregonstate.eduwisc.edu The carbon of the cyano group will also have a characteristic chemical shift in the aromatic region (around δ 110-125 ppm). The aromatic carbons will resonate in the range of δ 120-150 ppm, with the carbons attached to electron-withdrawing groups appearing further downfield. oregonstate.edudocbrown.info
Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound
| Carbon Type | Typical Chemical Shift (ppm) |
| Carboxylic Acid C=O | 165 - 185 |
| Amide C=O | 160 - 180 |
| Aromatic C | 120 - 150 |
| Cyano C≡N | 110 - 125 |
Advanced Two-Dimensional NMR Techniques (e.g., NOESY, HSQC)
Two-dimensional (2D) NMR techniques provide further structural insights by showing correlations between different nuclei.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly attached to carbon atoms. hmdb.ca This is invaluable for assigning the proton and carbon signals of the two aromatic rings in this compound.
Nuclear Overhauser Effect Spectroscopy (NOESY) reveals through-space interactions between protons that are close to each other, which helps in determining the three-dimensional structure and conformation of the molecule. For instance, NOESY can show correlations between the amide proton and nearby aromatic protons, providing information about the orientation of the two aromatic rings relative to each other.
Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. docbrown.info
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is particularly useful for identifying the various functional groups in this compound. slideshare.net
O-H Stretch: The carboxylic acid will exhibit a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the stretching of the O-H bond involved in hydrogen bonding. docbrown.info
N-H Stretch: The amide N-H stretching vibration typically appears as a sharp to moderately broad peak around 3300 cm⁻¹.
C=O Stretch: Two distinct carbonyl stretching bands will be observed. The carboxylic acid C=O stretch is typically found around 1700-1725 cm⁻¹, while the amide C=O stretch (Amide I band) appears at a slightly lower wavenumber, around 1650-1680 cm⁻¹. nih.gov
C≡N Stretch: The cyano group will show a sharp, medium-intensity absorption in the range of 2220-2260 cm⁻¹. rasayanjournal.co.in
Aromatic C-H and C=C Stretches: The aromatic rings will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. docbrown.info
Interactive Data Table: Characteristic FT-IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch (H-bonded) | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 |
| Amide | N-H Stretch | ~3300 |
| Amide | C=O Stretch (Amide I) | 1650 - 1680 |
| Cyano | C≡N Stretch | 2220 - 2260 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net For this compound, Raman spectroscopy can provide valuable information:
Cyano Group: The C≡N stretching vibration, which is often weak in the IR spectrum, typically gives a strong and sharp signal in the Raman spectrum. rasayanjournal.co.in
Aromatic Ring Vibrations: The symmetric "ring breathing" modes of the substituted benzene rings, which involve the expansion and contraction of the rings, are often prominent in the Raman spectrum and can be found around 1000 cm⁻¹. ias.ac.inresearchgate.net
Carbonyl Groups: The C=O stretching vibrations are also observable in the Raman spectrum. ias.ac.in
The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a definitive identification of its functional groups and providing insights into intermolecular interactions such as hydrogen bonding. bohrium.comepa.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, with a chemical formula of C₁₅H₁₀N₂O₃, the exact molecular weight is a fundamental characteristic that can be determined with high precision using mass spectrometry.
Molecular Ion and Fragmentation:
In a typical electron ionization (EI) mass spectrum, the molecule is expected to exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight. The structure of this compound, featuring two aromatic rings linked by an amide bond and substituted with a carboxyl and a cyano group, suggests several predictable fragmentation pathways.
The primary fragmentation is likely to occur at the amide bond, which is one of the most labile parts of the molecule. This can lead to the formation of several key fragment ions:
Cleavage of the C-N amide bond: This can result in the formation of a benzoyl cation derivative from the benzoic acid moiety or a cyanobenzoyl cation.
Loss of small neutral molecules: Fragmentation often involves the loss of stable neutral molecules. For the carboxylic acid group, characteristic losses include the hydroxyl radical (•OH), leading to an [M-17]⁺ ion, or the entire carboxyl group (•COOH), resulting in an [M-45]⁺ ion. The loss of carbon monoxide (CO) is also a common fragmentation pathway for aromatic carbonyl compounds.
Based on the fragmentation patterns of similar aromatic amides and carboxylic acids, a hypothetical fragmentation table for this compound can be proposed. The relative abundance of these fragments would provide crucial evidence for confirming the molecule's structure.
Hypothetical Fragmentation Data for this compound
| Fragment Ion (Structure) | Proposed m/z Value | Possible Neutral Loss |
| [C₁₅H₁₀N₂O₃]⁺ (Molecular Ion) | 266 | - |
| [C₁₅H₉N₂O₂]⁺ | 249 | •OH |
| [C₁₄H₁₀N₂O]⁺ | 222 | •COOH |
| [C₈H₄NO]⁺ (p-cyanobenzoyl) | 129 | C₇H₅O₂ |
| [C₇H₅O₂]⁺ (benzoyl) | 121 | C₈H₄NO |
| [C₇H₅]⁺ (phenyl) | 77 | COOH |
This table is predictive and based on known fragmentation patterns of related compounds. Actual experimental values may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism Studies
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum is dictated by the presence of chromophores, which are parts of the molecule that absorb light. In this compound, the key chromophores are the two benzene rings, the carbonyl group of the amide, the carboxylic acid group, and the cyano group.
Electronic Transitions:
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic systems and the C=O and C≡N bonds. These transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at specific wavelengths (λmax). The conjugation between the benzene rings through the amide linkage is expected to cause a bathochromic (red) shift in the absorption maxima compared to the individual, unconjugated chromophores. The presence of non-bonding electrons on the oxygen and nitrogen atoms could also lead to weaker n → π* transitions.
Solvatochromism:
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This change is due to the differential stabilization of the ground and excited states of the molecule by the solvent. For a polar molecule like this compound, which possesses both hydrogen bond donor (the -COOH and -NH- groups) and acceptor sites (the C=O and -CN groups), its UV-Vis absorption spectrum is expected to be sensitive to the solvent environment.
In polar protic solvents (e.g., ethanol, water), hydrogen bonding can significantly stabilize the ground and excited states, leading to shifts in λmax.
In nonpolar aprotic solvents (e.g., hexane, cyclohexane), the absorption spectrum would reflect the electronic transitions with minimal solvent interaction.
Studying the solvatochromic behavior provides valuable information about the nature of the electronic excited states and the specific interactions between the solute and solvent molecules.
Expected UV-Vis Absorption Data in Different Solvents
| Solvent | Expected λmax (nm) | Type of Shift (Relative to Nonpolar) | Primary Electronic Transition |
| Hexane | ~260-280 | - | π → π |
| Dichloromethane (B109758) | ~265-285 | Bathochromic | π → π |
| Ethanol | ~270-290 | Bathochromic | π → π |
| Water | ~275-295 | Bathochromic | π → π |
This table is illustrative, showing expected trends. Actual λmax values would need to be determined experimentally.
Crystallographic Analysis and Solid State Architecture of M P Cyanobenzamido Benzoic Acid
Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Packing
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional structure of a crystalline material. rsc.org It provides a wealth of information, including bond lengths, bond angles, and torsion angles, which together define the molecular conformation. For aromatic compounds like substituted benzoic acids, SCXRD reveals how the molecules arrange themselves in the crystal lattice, a phenomenon known as crystal packing. units.itresearchgate.net
In the case of m-(p-Cyanobenzamido)benzoic acid, SCXRD analysis would elucidate the planarity of the two benzene (B151609) rings and the amide linkage. The central amide group is a key structural feature, and its conformation relative to the two aromatic rings is of particular interest. The dihedral angles between the amide plane and the planes of the p-cyanophenyl and m-carboxyphenyl rings would be determined, revealing any twisting of the molecule. For instance, in a related structure, 2-(4-chlorobenzamido)benzoic acid, the central amide segment is twisted away from the substituted benzene rings by 13.93 (17)° and 15.26 (15)°. nih.gov
Table 1: Representative Crystallographic Data for Substituted Benzoic Acids
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| Benzoic Acid | Monoclinic | P2₁/c | 5.510 | 5.143 | 21.974 | 97.43 | researchgate.net |
| 2-(4-chlorobenzamido)benzoic acid | Monoclinic | P2₁/c | 26.8843(10) | 5.0367(2) | 20.9264(12) | 117.489(2) | nih.gov |
| 3-(Azidomethyl)benzoic acid (Polymorph A) | Monoclinic | P2₁/c | 11.439(3) | 6.886(2) | 10.591(3) | 102.04(3) | nih.gov |
Analysis of Hydrogen Bonding Networks within the Crystal Lattice
Hydrogen bonds are among the most significant intermolecular interactions governing the crystal structures of organic molecules containing hydrogen-bond donors (like -COOH and -NH) and acceptors (like C=O and -C≡N). In this compound, both the carboxylic acid and the amide groups are potent participants in hydrogen bonding.
The carboxylic acid group typically forms a robust centrosymmetric dimer motif, denoted as an R²₂(8) ring in graph-set notation. nih.govresearchgate.net This dimer is a common feature in the crystal structures of many benzoic acid derivatives and is a powerful tool in crystal engineering. researchgate.netrsc.org Beyond this primary interaction, the amide group provides an N-H donor and a C=O acceptor. The N-H can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or sheets.
Investigation of π-π Stacking Interactions in Crystalline Arrangements
Aromatic rings, with their delocalized π-electron systems, can engage in attractive, non-covalent interactions known as π-π stacking. These interactions, while weaker than hydrogen bonds, play a significant role in the packing of aromatic molecules, influencing the density and stability of the crystal. researchgate.net
In this compound, the two phenyl rings provide ample opportunity for π-π stacking. The geometry of these interactions can vary, with the most common arrangements being face-to-face and edge-to-face (or T-shaped). The presence and nature of substituents on the aromatic rings can significantly influence the strength and geometry of these interactions. The electron-withdrawing cyano group on one ring and the carboxylic acid and amide groups on the other will modulate the electron density of the π-systems, which in turn affects the stacking behavior.
Analysis of the crystal structure would reveal the distances between the centroids of adjacent aromatic rings and the angles between their planes, providing quantitative measures of the π-π stacking interactions. For instance, in some polymorphic forms of 3-(azidomethyl)benzoic acid, π-π stacking is a conserved feature across all structures. nih.gov
Polymorphism and Co-crystallization Phenomena in Substituted Benzoic Acid Systems
Polymorphism , the ability of a compound to exist in more than one crystalline form, is a critical consideration in the solid-state sciences. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Substituted benzoic acids are known to exhibit polymorphism. nih.govucl.ac.uk For example, 3-(azidomethyl)benzoic acid has at least three known polymorphs, which arise from different conformations of the azidomethyl group. nih.gov The potential for this compound to form different polymorphs could be explored by varying crystallization conditions such as solvent and temperature.
Co-crystallization is a technique used to create multi-component crystalline solids by combining a target molecule with a "co-former." slideshare.netnih.govnih.gov This strategy is widely employed to modify the physicochemical properties of active pharmaceutical ingredients and other functional materials. Benzoic acid and its derivatives are common components in co-crystals, often forming predictable hydrogen-bonded synthons with other molecules. rsc.orglookchem.com
The presence of both a carboxylic acid and an amide group in this compound makes it an interesting candidate for co-crystallization studies. It could potentially form co-crystals with a variety of co-formers, including other acids, amides, or pyridines. mdpi.comrsc.org The formation of co-crystals versus salts in such systems can often be predicted by the difference in pKa values between the components. nih.govrsc.org
Influence of Substituents on Crystal Packing Motifs and Supramolecular Synthons
The specific substituents on a molecule play a crucial role in directing the assembly of molecules in the crystal, a concept central to the field of crystal engineering. The term supramolecular synthon refers to a robust and predictable intermolecular interaction that can be used to design and build crystal structures. lookchem.com
In this compound, the key functional groups—carboxylic acid, amide, and cyano—all act as "directors" of the crystal packing. The carboxylic acid group strongly favors the formation of the acid-acid dimer synthon {⋯HOC=O}₂. nih.gov The amide group can form an amide-amide dimer or an amide-acid heterosynthon. lookchem.commdpi.com The cyano group, as an electron-withdrawing group, influences the electronic properties of the benzene ring and can participate in weaker hydrogen bonds or other electrostatic interactions.
The position of the substituents is also critical. The meta substitution of the carboxylic acid on one ring and the para substitution of the cyano group on the other will impose specific geometric constraints on how the molecules can approach each other and form extended networks. The interplay between the strong and directional hydrogen bonds and the weaker, less directional forces like π-π stacking, all guided by the nature and position of the substituents, ultimately determines the final crystal packing motif. researchgate.netlibretexts.org Studies on related systems have shown that electron-withdrawing and electron-donating groups can influence the formation of specific synthons. lookchem.com
Computational Chemistry and Theoretical Investigations of M P Cyanobenzamido Benzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density functional theory has become a cornerstone of computational chemistry for studying the electronic structure and energetics of molecules like m-(p-Cyanobenzamido)benzoic acid. By approximating the many-electron Schrödinger equation, DFT provides a balance between computational cost and accuracy, making it well-suited for molecules of this size.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this involves finding the minimum energy arrangement of its atoms. In the gas phase (isolated state), the molecule's conformation is primarily dictated by intramolecular forces, such as the steric hindrance between the two aromatic rings and the hydrogen bonding within the amide linkage.
Conformational analysis of similar molecules, such as 3-methyl-2-(phenylamino)benzoic acids, has been performed to understand the origins of polymorphism. uky.edu These studies often involve scanning the potential energy surface by systematically rotating key dihedral angles, such as those around the amide bond and the bonds connecting the rings to the amide group. uky.edu For this compound, the key dihedral angles would be between the benzoic acid ring and the amide plane, and between the p-cyanophenyl ring and the amide plane. The results of such a scan would reveal the most stable conformers and the energy barriers between them.
In the condensed phase (e.g., crystalline solid), intermolecular forces play a dominant role in determining the molecular conformation. Computational studies on benzoic acid and its derivatives have shown that hydrogen bonding between the carboxylic acid groups to form dimers is a common and highly stable motif. vjst.vnvjst.vn For this compound, the carboxylic acid groups are expected to form strong intermolecular hydrogen bonds. The presence of the cyano and amide groups also introduces possibilities for other intermolecular interactions, such as dipole-dipole interactions and N-H···O or C-H···N hydrogen bonds. Computational models of the crystalline state can predict how these interactions influence the molecular conformation, often leading to a different preferred geometry compared to the isolated molecule. nih.gov Studies on related polymorphic compounds have demonstrated that different crystalline forms can arise from different stable conformations. nih.gov
Table 1: Representative Dihedral Angles (in degrees) for a Hypothetical Optimized Geometry of this compound in Gas Phase vs. Crystalline Phase.
| Dihedral Angle | Description | Gas Phase (Calculated) | Crystalline Phase (Hypothetical) |
|---|---|---|---|
| τ1 (C-C-N-C) | Rotation around the amide bond | ~180 | ~175 |
| τ2 (C-C-C-N) | Torsion of the benzoic acid ring | ~30 | ~20 |
| τ3 (C-N-C-C) | Torsion of the cyanophenyl ring | ~-40 | ~-35 |
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the normal modes of vibration of the molecule, which correspond to the absorption peaks in infrared (IR) and Raman spectra. By comparing the calculated vibrational frequencies with experimental spectra, the accuracy of the computational model can be validated, and the spectral features can be assigned to specific molecular motions. researchgate.netresearchgate.net
For this compound, key vibrational modes include the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and amide groups, the N-H stretch and bend of the amide, and the C≡N stretch of the cyano group. The calculated frequencies are often systematically scaled to account for anharmonicity and other approximations in the theoretical model. nih.gov
Studies on similar molecules like p-chlorobenzoic acid and p-cyanobenzoic acid have shown excellent agreement between DFT-calculated and experimental vibrational spectra. researchgate.netresearchgate.net The position of these vibrational bands, particularly the C=O stretching frequency, has been correlated with properties such as the pKa of the carboxylic acid. nih.govnih.gov For instance, in unsaturated carboxylic acids like benzoic acid derivatives, the C=O stretching frequency tends to decrease as the pKa increases. nih.gov This correlation can be a valuable tool for understanding the electronic effects of the p-cyanobenzamido substituent on the acidity of the benzoic acid moiety.
Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in a Molecule Structurally Similar to this compound.
| Vibrational Mode | Functional Group | Calculated Frequency (Scaled) | Typical Experimental Range |
|---|---|---|---|
| ν(O-H) | Carboxylic Acid | 3550 | 3500-3600 (monomer), 2500-3300 (dimer) |
| ν(C≡N) | Cyano | 2235 | 2220-2260 |
| ν(C=O) | Amide I | 1680 | 1650-1690 |
| ν(C=O) | Carboxylic Acid | 1720 | 1700-1730 |
| δ(N-H) | Amide II | 1540 | 1510-1550 |
The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. uni-muenchen.de The MEP map is a visual representation of the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov
For this compound, the MEP map would be expected to show strong negative potentials around the oxygen atoms of the carboxylic acid and amide groups, as well as on the nitrogen atom of the cyano group. researchgate.net These sites would be the primary locations for hydrogen bond acceptance. Conversely, the hydrogen atom of the carboxylic acid and the amide N-H hydrogen would exhibit strong positive potentials, making them the primary hydrogen bond donor sites. vjst.vn The MEP map can thus provide a clear rationale for the intermolecular hydrogen bonding patterns observed in the condensed phase. It can also offer insights into how the molecule might interact with other molecules, such as solvents or biological receptors. nih.gov
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Dynamics
While DFT is excellent for studying static properties, molecular dynamics (MD) simulations are used to explore the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.
In solution or in the solid state, intermolecular hydrogen bonds are not static but are constantly forming, breaking, and changing in geometry. MD simulations are particularly well-suited to study these dynamic processes. For this compound, simulations could track the lifetime of the carboxylic acid dimers and other hydrogen-bonded motifs.
Furthermore, MD simulations, especially ab initio MD methods like Car-Parrinello MD (CPMD), can be used to investigate the possibility of proton transfer within the hydrogen-bonded dimers. nih.gov Studies on benzoic acid derivatives have shown that while the proton is mostly localized on the donor side, transient proton transfer events can occur, particularly in the crystalline phase. nih.gov The free energy barrier for this proton transfer can be calculated from the simulation, providing a measure of its likelihood. This is a crucial aspect of understanding the fundamental chemical reactivity of the carboxylic acid group.
The behavior of this compound can be significantly influenced by the solvent. MD simulations can explicitly model the solvent molecules and provide a detailed picture of solute-solvent interactions. In a polar solvent like water or dimethyl sulfoxide (B87167) (DMSO), the solvent molecules will compete with the self-association of the solute molecules. MD simulations can reveal the extent to which the carboxylic acid dimers are disrupted by the solvent and how the solvent molecules arrange themselves around the solute.
The solvent can also influence the conformational preferences of the molecule. The relative energies of different conformers can change in solution compared to the gas phase due to preferential solvation of certain conformers. MD simulations can be used to construct a potential of mean force (PMF) along key dihedral angles in solution, which is the free energy profile of the conformational landscape. This can reveal shifts in the populations of different conformers and the energy barriers to rotation in the presence of a solvent. For instance, a polar solvent might stabilize a more extended conformation of this compound compared to the more compact structures that might be favored in the gas phase or a nonpolar solvent.
Analysis of Non-Covalent Interactions (NCI)
Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and biological activity of a molecule. For this compound, with its amide linkage, carboxylic acid group, and cyano-substituted aromatic ring, a rich tapestry of non-covalent forces is anticipated.
Reduced Density Gradient (RDG) Analysis for Interaction Visualization
Reduced Density Gradient (RDG) analysis is a computational technique rooted in Density Functional Theory (DFT) that allows for the visualization of non-covalent interactions. nih.govrsc.org It does so by plotting the RDG against the electron density, multiplied by the sign of the second eigenvalue of the electron density Hessian. This method generates three-dimensional isosurfaces that color-code different types of interactions: strong attractive interactions (like hydrogen bonds) typically appear in blue, weak van der Waals interactions in green, and steric repulsions in red.
For this compound, an RDG analysis would be expected to reveal several key features:
Intramolecular Hydrogen Bonding: A prominent blue isosurface is predicted between the amide hydrogen (N-H) and the carbonyl oxygen of the carboxylic acid group, or potentially between the carboxylic acid proton and the amide carbonyl oxygen, depending on the conformational orientation.
Intermolecular Hydrogen Bonding: In a condensed phase or dimeric state, strong blue regions would signify the classic carboxylic acid dimer formation via O-H···O hydrogen bonds. nih.gov Additionally, N-H···O and N-H···N interactions involving the amide and cyano groups, respectively, would be visualized.
Aromatic Interactions: Green isosurfaces would likely be observed between the two phenyl rings, indicating π-π stacking interactions. The relative orientation of these rings (parallel-displaced or T-shaped) would influence the shape and location of these surfaces.
Steric Interactions: Red-colored regions of the RDG isosurface would highlight areas of steric strain, for instance, between closely positioned hydrogen atoms on the aromatic rings.
A hypothetical visualization of RDG analysis is summarized in the table below.
| Interaction Type | Expected RDG Isosurface Color | Location on this compound |
| Strong Hydrogen Bonds | Blue | Between carboxylic acid groups (intermolecular), Amide N-H and carbonyl O (intra- or intermolecular) |
| Van der Waals Interactions | Green | Between the phenyl rings (π-π stacking), Between other non-polar regions |
| Steric Repulsion | Red | Between sterically hindered atoms, e.g., ortho hydrogens |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bond Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to define atoms, bonds, and characterize the nature of chemical interactions. arxiv.orgresearchgate.net The analysis focuses on bond critical points (BCPs), where the gradient of the electron density is zero. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), offer quantitative insights into bond strength and character.
For the non-covalent interactions in this compound, a QTAIM analysis would be expected to yield the following:
Hydrogen Bonds: For the O-H···O and N-H···O hydrogen bonds, BCPs would be found between the donor hydrogen and the acceptor oxygen. The electron density (ρ) at these points would be relatively low, and the Laplacian (∇²ρ) would be positive, which is characteristic of closed-shell interactions (non-covalent bonds).
Aromatic Interactions: BCPs characterizing π-π stacking would exhibit even lower ρ values and positive ∇²ρ.
Covalent Bonds: In contrast, the covalent bonds within the molecule (e.g., C-C, C-N, C=O) would show high ρ values and negative ∇²ρ, indicative of shared-shell interactions.
The table below presents hypothetical QTAIM parameters for key interactions in this compound, based on data from similar compounds. rsc.orgdntb.gov.ua
| Interaction | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Bond Character |
| O-H···O (Carboxylic Dimer) | 0.020 - 0.040 | > 0 | Strong Hydrogen Bond |
| N-H···O (Amide) | 0.010 - 0.025 | > 0 | Moderate Hydrogen Bond |
| C-H···π | 0.005 - 0.010 | > 0 | Weak Hydrogen Bond |
| π-π Stacking | < 0.010 | > 0 | Van der Waals |
Characterization of Hydrogen Bonds, Halogen Bonds, and Aromatic Interactions
The structure and function of this compound are heavily influenced by a hierarchy of non-covalent interactions.
Hydrogen Bonds: The molecule contains strong hydrogen bond donors (the carboxylic acid -OH and the amide N-H) and acceptors (the carbonyl oxygens, the carboxylic hydroxyl oxygen, and the nitrile nitrogen). In the solid state, it is highly probable that the carboxylic acid groups form centrosymmetric dimers through strong O-H···O hydrogen bonds, a common motif for carboxylic acids. nih.goviucr.org Intramolecular hydrogen bonds between the amide proton and an oxygen of the meta-positioned carboxyl group may also stabilize certain conformations. rsc.org
Aromatic Interactions: The two phenyl rings can engage in π-π stacking. The presence of the electron-withdrawing cyano group on one ring and the connection to the electron-withdrawing amide and carboxylic acid groups on the other creates a polarized system, potentially favoring offset or parallel-displaced stacking arrangements to minimize electrostatic repulsion.
Prediction of Chemical Reactivity and Stability Profiles
Computational chemistry also provides tools to predict the chemical reactivity and stability of a molecule by examining its electronic structure. researchgate.netnih.gov
The reactivity of this compound is dictated by the interplay of its functional groups:
The carboxylic acid group is the most acidic site, prone to deprotonation in the presence of a base.
The amide linkage is generally stable but can be hydrolyzed under strong acidic or basic conditions.
The nitrile group is susceptible to nucleophilic attack at the carbon atom and can be hydrolyzed to a carboxylic acid or reduced to an amine. acs.orgsciencemadness.orgrsc.org
Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can quantify the molecule's reactivity profile.
| Descriptor | Definition | Predicted Characteristics for this compound |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A moderate gap is expected, suggesting reasonable kinetic stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Indicates resistance to change in electron configuration. A higher value suggests greater stability. |
| Electrophilicity Index (ω) | μ²/ (2η) (where μ is the chemical potential) | Quantifies the ability to accept electrons. The presence of the cyano and carbonyl groups would lead to a significant electrophilicity. |
The thermal stability of this compound would be substantial due to its aromatic nature and the stability of the amide bond. Thermal decomposition would likely initiate at the carboxylic acid group (decarboxylation at high temperatures) or through hydrolysis of the amide or nitrile groups if moisture is present. The presence of the nitrile and amide groups generally confers thermal stability. nih.gov
Derivatization Reactions and Functionalization Strategies for M P Cyanobenzamido Benzoic Acid
Esterification and Amidation Reactions for Modifying Carboxyl and Amido Groups
The carboxylic acid and amide groups of m-(p-cyanobenzamido)benzoic acid are primary targets for derivatization through esterification and amidation reactions. These reactions allow for the introduction of a wide array of functional groups, leading to the synthesis of diverse derivatives with tailored properties.
Esterification of the Carboxyl Group:
The carboxyl group can be readily converted to an ester. This transformation is typically achieved by reacting the parent acid with an alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid. dnu.dp.ua The reaction is generally carried out under conditions that favor the removal of water to drive the equilibrium towards the product side. The kinetic regularities of benzoic acid esterification have been studied, and it has been shown to follow first-order kinetics with respect to the benzoic acid. dnu.dp.ua The choice of alcohol determines the nature of the resulting ester, which can range from simple alkyl esters to more complex moieties.
Amidation of the Carboxyl Group:
The carboxyl group can also be transformed into an amide by reaction with an amine. Direct condensation of carboxylic acids and amines often requires high temperatures. mdpi.com However, various coupling agents can facilitate this reaction under milder conditions. For instance, imidazole (B134444) carbamates and ureas have been demonstrated as effective reagents for the chemoselective amidation of carboxylic acids. organic-chemistry.org Metal-based catalysts, such as those involving titanium (IV) chloride (TiCl4) or zirconium (IV) chloride (ZrCl4), have also been employed to promote direct amide bond formation. nih.gov The reaction conditions, including the choice of solvent and catalyst, can be optimized to achieve high yields and purity of the desired amide product. nih.gov
Modification of the Amido Group:
While the amide bond in this compound is relatively stable, it can be cleaved under harsh hydrolytic conditions (strong acid or base and high temperatures). More controlled modifications typically involve the synthesis of derivatives from precursors rather than direct modification of the existing amide bond.
Table 1: Examples of Esterification and Amidation Reactions
| Reaction Type | Reagents and Conditions | Product Type |
| Esterification | Alcohol, Acid Catalyst (e.g., p-toluenesulfonic acid), Heat | Ester |
| Amidation | Amine, Coupling Agent (e.g., Imidazole carbamates) | Amide |
| Catalytic Amidation | Amine, Metal Catalyst (e.g., TiCl4, ZrCl4) | Amide |
Transformations of the Cyano Group (e.g., hydrolysis to carboxyl, reduction to amine)
The cyano group (nitrile) is a versatile functional group that can be converted into several other important functionalities, significantly expanding the synthetic utility of this compound. researchgate.netrsc.org
Hydrolysis to Carboxylic Acid:
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.comyoutube.com This two-step process first involves the conversion of the nitrile to a primary amide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com Careful control of reaction conditions can sometimes allow for the isolation of the intermediate amide. youtube.com The hydrolysis of nitriles is a fundamental transformation in organic synthesis, providing a route to dicarboxylic acid derivatives from cyanobenzoic acids.
Reduction to Amine:
The cyano group can be reduced to a primary amine (aminomethyl group). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH4). libretexts.org The reaction proceeds via nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.org This reduction provides a method for introducing a basic amino group, which can be valuable for further functionalization or for modulating the pharmacological properties of the molecule.
Table 2: Key Transformations of the Cyano Group
| Transformation | Reagents and Conditions | Product Functional Group |
| Hydrolysis | H3O+ or OH-, Heat | Carboxylic Acid |
| Reduction | LiAlH4, followed by H2O workup | Primary Amine |
Strategies for Introducing Complex Molecular Moieties (e.g., amino acids, pseudopeptides)
The reactive functional groups of this compound serve as handles for the attachment of more complex molecular structures, such as amino acids and pseudopeptides. This functionalization is particularly relevant in medicinal chemistry and drug design, where such modifications can enhance biological activity, improve pharmacokinetic profiles, or target specific biological pathways.
The carboxylic acid group is the most common site for attaching amino acids. Standard peptide coupling protocols are employed for this purpose. These methods typically involve the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using coupling reagents like N-ethyl-N'-(3-(dimethylamino)propyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS). researchgate.net The activated acid is then reacted with the amino group of an amino acid ester, followed by deprotection of the ester to yield the final amino acid conjugate. researchgate.net This strategy has been successfully used to couple amino acids to other functionalized benzoic acid derivatives. researchgate.net
Similarly, pseudopeptides or other complex molecular fragments can be introduced by reacting a suitable amine- or alcohol-containing moiety with the activated carboxylic acid of this compound. The versatility of these coupling strategies allows for the creation of a large library of derivatives with diverse structural features.
Applications in Analytical Chemistry: Derivatization for Enhanced Chromatographic and Spectrometric Detection
In analytical chemistry, derivatization is often employed to improve the detection and quantification of analytes. While this compound itself possesses chromophores that allow for UV detection, its derivatization can enhance its properties for specific analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
For HPLC analysis, derivatization of the carboxylic acid group to form a UV-active or fluorescent ester can significantly improve the sensitivity of detection. For instance, converting the carboxylic acid to an ester with a highly fluorescent alcohol would lower the limit of detection. The choice of derivatizing agent depends on the specific requirements of the analytical method.
For mass spectrometric detection, derivatization can be used to improve ionization efficiency or to introduce specific fragmentation patterns that aid in structural elucidation. For example, the formation of specific amide derivatives can lead to predictable fragmentation in the mass spectrometer, facilitating the identification of the compound in complex matrices.
Derivative spectrophotometry has also been used for the simultaneous determination of benzoic acid and other compounds in various samples, suggesting that modifications to the this compound structure could be tailored for specific spectrophotometric assays. tandfonline.com
Supramolecular Chemistry and Self Assembly of M P Cyanobenzamido Benzoic Acid
Design Principles for Supramolecular Architectures
The design of supramolecular architectures from molecules like m-(p-Cyanobenzamido)benzoic acid is predicated on the strategic use of non-covalent interactions. These interactions, while weaker than covalent bonds, are highly directional and specific, allowing for the predictable assembly of molecules into larger, well-ordered structures. The key functional groups on the molecule each play a distinct role.
Carboxylic Acid Group (-COOH): This group is a powerful and reliable hydrogen-bonding unit, capable of acting as both a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen).
Amide Group (-CONH-): The secondary amide linkage provides another robust hydrogen-bonding site, with a donor (N-H) and an acceptor (C=O). This group's planarity and ability to form strong, directional hydrogen bonds are central to its role in self-assembly.
Cyano Group (-C≡N): The nitrile group primarily acts as a hydrogen bond acceptor. nih.gov It can also participate in other weak interactions, such as dipole-dipole and C-H···N interactions, which can be crucial in dictating the final three-dimensional packing of the molecular assemblies. nih.govnso-journal.org
Aromatic Rings: The two phenyl rings provide platforms for π-π stacking interactions, which are significant in organizing the molecules in a co-facial or offset arrangement, further stabilizing the resulting supramolecular structure.
By understanding the relative strengths and geometric preferences of these interactions, it is possible to design and predict the formation of specific supramolecular motifs, known as synthons. The interplay between strong hydrogen bonds (like those from carboxylic acids and amides) and weaker interactions (such as C-H···N or π-π stacking) governs the ultimate assembly into one-, two-, or three-dimensional networks. researchgate.net
Role of Carboxylic Acid Dimerization and Amide-Amide Interactions in Self-Assembly
The self-assembly of this compound is strongly directed by the formation of reliable and energetically favorable hydrogen-bonded synthons involving its carboxylic acid and amide functionalities.
Carboxylic Acid Dimerization: The most prominent and predictable interaction in the self-assembly of carboxylic acids is the formation of a centrosymmetric dimer. nih.gov This motif consists of two molecules linked by a pair of O-H···O hydrogen bonds, forming a highly stable eight-membered ring, often denoted as an R²₂(8) synthon. This dimerization is a very robust feature in the crystal structures of benzoic acid derivatives and is expected to be a primary organizing force in the assembly of this compound. nih.gov
Amide-Amide Interactions: Secondary amides typically assemble via N-H···O hydrogen bonds. This interaction can lead to two common patterns:
Amide Dimer: Similar to carboxylic acids, amides can form a centrosymmetric R²₂(8) dimer.
Amide Chain or Catemer: Molecules can link head-to-tail to form an infinite one-dimensional chain, described by a C(4) motif.
In molecules containing both carboxylic acid and amide groups, there is often competition between the formation of acid-acid dimers, amide-amide interactions, and acid-amide heterosynthons. However, the acid-acid dimer is generally the most favored homosynthon. Once the robust acid dimer is formed, the amide groups are positioned to direct the further assembly of these dimeric units, often through the formation of amide chains or tapes, creating higher-order structures. In a related structure, 2-(4-chlorobenzamido)benzoic acid, the primary supramolecular interaction is the formation of carboxylic acid dimers, which then defines the subsequent packing. nih.gov
| Interaction Type | Synthon | Description | Typical Role in Assembly |
| Carboxylic Acid - Carboxylic Acid | R²₂(8) | A robust centrosymmetric dimer formed by two O-H···O hydrogen bonds. | Primary organizing motif, forms a stable dimeric building block. |
| Amide - Amide | C(4) | A linear chain formed by repeating N-H···O hydrogen bonds. | Links the primary acid dimers into one-dimensional tapes or columns. |
| Amide - Amide | R²₂(8) | A centrosymmetric dimer formed by two N-H···O hydrogen bonds. | An alternative to the amide chain, linking acid dimers together. |
Formation of Co-crystals and Multi-component Molecular Systems
Co-crystallization is a powerful crystal engineering strategy used to modify the physicochemical properties of a solid without altering the covalent structure of the active molecule. researchgate.net this compound is an excellent candidate for forming co-crystals due to its multiple hydrogen-bonding sites. The goal of co-crystal design is to form new, stable supramolecular synthons between the target molecule and a selected "co-former." rsc.org
The functional groups on this compound offer several handles for co-crystal formation:
Carboxylic Acid: Can form heterosynthons with other functional groups, notably nitrogen-containing heterocycles like pyridines or pyrimidines, through strong O-H···N hydrogen bonds. rsc.orgacs.org
Amide: The N-H donor and C=O acceptor can interact with co-formers that have complementary functionalities, such as other amides or carboxylic acids. rsc.org
Cyano Group: The nitrile can act as an acceptor for hydrogen bond donors on a co-former, such as hydroxyl groups or amine N-H groups. nih.gov
The selection of a co-former is guided by the principle of supramolecular synthon complementarity. For instance, combining this compound with a molecule containing a basic nitrogen site (like piperazine (B1678402) or 2-aminopyrimidine) would likely lead to the formation of a robust acid-base heterosynthon. rsc.org The formation of co-crystals versus salts can often be predicted by comparing the pKa values of the acidic and basic components. acs.org
| Functional Group on Target | Potential Co-former Functional Group | Resulting Heterosynthon | Example Co-formers |
| Carboxylic Acid (-COOH) | Pyridyl Nitrogen | O-H···N | Isonicotinamide, Pyrazine |
| Amide (-CONH-) | Carboxylic Acid (-COOH) | N-H···O=C(acid) and C=O(amide)···H-O | Succinic Acid, Fumaric Acid acs.org |
| Cyano (-C≡N) | Hydroxyl (-OH) | C≡N···H-O | Pentafluorophenol rsc.org |
| Carboxylic Acid (-COOH) | Primary/Secondary Amide | O-H···O=C(amide) | Benzamide (B126), Pyrazinamide researchgate.net |
Hierarchical Self-Assembly Phenomena in Solution and Solid State
Hierarchical self-assembly refers to a process where molecules first form simple, primary structures, which then serve as building blocks for the formation of more complex, higher-order superstructures. This phenomenon is critical in bridging the gap from molecular properties to macroscopic material functions.
For this compound, the assembly process can be envisioned as follows:
Primary Assembly: In both solution and the solid state, the initial and strongest interaction is the dimerization of the carboxylic acid groups to form stable R²₂(8) synthons. figshare.comresearchgate.net This creates a new, larger building block with two this compound units joined together.
Secondary Assembly: These pre-formed dimers then organize further. The amide groups, extending from the dimer, can form N-H···O hydrogen-bonded chains (C(4) motif) or further dimers (R²₂(8) motif). This secondary assembly process links the primary acid dimers into one-dimensional tapes or two-dimensional sheets.
Tertiary Assembly (Packing): The final three-dimensional crystal lattice is formed by the packing of these tapes or sheets. This stage of the assembly is directed by weaker but collectively significant forces. The cyano groups can form weak C-H···N hydrogen bonds between adjacent tapes/sheets, and the aromatic rings can engage in π-π stacking interactions, leading to a stable, well-defined crystal structure. researchgate.net
Studies on benzoic acid have shown that it forms hydrogen-bonded dimers in solution, which then stack into tetramers and other higher-order aggregates driven by aromatic interactions. figshare.comresearchgate.net This preservation of solution-state aggregates in the final crystal structure highlights the importance of this hierarchical pathway.
Influence of Molecular Conformation on Supramolecular Features and Networks
The final solid-state structure of a molecular crystal is not only determined by its intermolecular interactions but also by the intrinsic conformational flexibility of the molecule itself. For this compound, rotation around several single bonds can lead to different molecular shapes (conformers), which can, in turn, pack in different ways, a phenomenon known as conformational polymorphism. nih.gov
Key conformational features include:
Torsion Angle between the Phenyl Rings: The rotation around the amide C-N bond and the C-C bond connecting the amide to the phenyl ring determines the relative orientation of the two aromatic rings. This dihedral angle is crucial; a more planar conformation might favor extensive π-π stacking, while a more twisted conformation could lead to different packing motifs. rsc.org
Orientation of the Carboxylic Acid Group: The orientation of the -COOH group relative to its attached phenyl ring can vary, although it is often nearly coplanar to maximize conjugation.
Intramolecular Hydrogen Bonding: In some conformations, an intramolecular N-H···O hydrogen bond can form between the amide N-H and the carbonyl oxygen of the carboxylic acid group, particularly if the groups are ortho to each other. However, in the meta arrangement of this compound, this is less likely, favoring intermolecular interactions.
Studies on related systems, such as 2-((2,6-dichlorophenyl)amino)benzoic acid and 3-methyl-2-(phenylamino)benzoic acid, have demonstrated that conformational flexibility is a primary origin of polymorphism. rsc.orguky.edursc.org Different polymorphs of the same compound can arise because different, energetically accessible conformers are "trapped" during crystallization, each leading to a unique set of intermolecular interactions and a distinct crystal lattice. The specific substitution pattern (meta vs. para in the target molecule) is a key determinant of the accessible conformations and, therefore, the resulting supramolecular networks. rsc.org
Emerging Research Directions and Potential Academic Applications
The unique structural features of m-(p-Cyanobenzamido)benzoic acid, characterized by a combination of a rigid benzamide (B126) backbone, a reactive carboxylic acid group, and a polar nitrile functionality, position it as a molecule of significant interest for a variety of emerging research and academic applications. Its architecture allows for diverse non-covalent interactions, making it a versatile component in the design of novel materials and a subject for fundamental chemical studies.
Q & A
Basic: What analytical techniques are recommended to assess the purity and structural integrity of m-(p-Cyanobenzamido)benzoic acid?
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for qualitative and quantitative analysis of benzoic acid derivatives. For This compound, LC-MS can detect impurities, degradation products, and confirm molecular weight. Derivatization agents like 2-aminobenzamide (2-AB) enhance sensitivity in UV or fluorescent detection . Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming substituent positions and hydrogen bonding patterns, as demonstrated in hydration studies of analogous compounds like p-aminobenzoic acid .
Basic: How can synthetic routes for this compound be optimized?
Response Surface Methodology (RSM) is effective for optimizing reaction conditions (e.g., temperature, pH, catalyst concentration). For benzoic acid derivatives, RSM has been applied to maximize yield and minimize byproducts by modeling interactions between variables . Additionally, Mannich reaction protocols used in benzoxazole synthesis (e.g., introducing amino groups via formaldehyde and secondary amines) can guide functionalization of the cyanobenzamido moiety .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Contradictions may arise from differences in assay conditions, cell models, or metabolite interference. To resolve these:
- Cross-validation : Use orthogonal assays (e.g., yeast toxicity studies and human serum albumin binding assays) .
- Control for nitrogenous compounds : Cellular amino acid and polyamine pools influence stress responses in yeast; quantify these variables to contextualize toxicity data .
- Standardize protocols : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design robust experiments .
Advanced: What strategies are effective for studying the supramolecular interactions of this compound with biological targets?
Molecular docking and hydrogen-bonding analysis, as applied to calixarene-benzoic acid complexes, can model host-guest interactions. For example:
- Energy minimization : Identify stable conformers using ΔE calculations (e.g., structures with hydrogen bonds between the cyanobenzamido group and target residues) .
- QTAIM analysis : Quantify electron density at bond critical points to validate interaction sites .
- In vitro validation : Use fluorescence quenching assays with human serum albumin (HSA) to measure binding constants, as done for p-chlorobenzoic acid derivatives .
Basic: How can substituent effects on the acidity of this compound be predicted?
Apply Hammett substituent constants (σ values) to correlate electronic effects with pKa. For meta-substituted benzoic acids, electron-withdrawing groups (e.g., -CN) increase acidity by stabilizing the deprotonated form. Compare with literature data for m-nitrobenzoic acid (σ = +0.71) or m-aminobenzoic acid (σ = -0.16) to model predictions . Experimental validation via potentiometric titration is recommended.
Advanced: What methodological pitfalls should be avoided when analyzing environmental degradation of this compound?
- Non-target screening artifacts : Use biotic/abiotic controls to distinguish degradation products from matrix interference (e.g., glutaraldehyde-induced degradation pathways) .
- Chromatographic optimization : Avoid baseline drift in HPLC by adjusting mobile phase pH and using ion-pair reagents for acidic analytes .
- Quantitative recovery : Spike samples with isotopically labeled analogs (e.g., ¹³C-benzoic acid) to correct for extraction losses .
Basic: What structural features of this compound influence its pharmacokinetic behavior?
The meta-positioned cyanobenzamido group enhances lipophilicity, potentially increasing membrane permeability but reducing aqueous solubility. Compare with p-aminobenzoic acid, where the para-amino group improves solubility via hydrogen bonding . Use logP measurements and Franz cell assays to quantify these effects.
Advanced: How can computational methods guide the design of this compound derivatives with improved bioactivity?
- QSAR modeling : Correlate substituent electronic parameters (σ, π) with biological activity data from analogous compounds (e.g., m-nitrobenzoic acid derivatives) .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for further functionalization .
- Machine learning : Train models on toxicity datasets (e.g., yeast tolerance studies) to prioritize low-toxicity derivatives .
Basic: What are the best practices for ensuring reproducibility in the synthesis of this compound?
- Document reaction parameters : Use RSM-optimized conditions (e.g., temperature, solvent polarity) and report deviations .
- Characterize intermediates : Validate each step via LC-MS and NMR, as demonstrated in benzoxazole synthesis .
- Batch consistency : Implement quality control using NIST reference standards for benzoic acid derivatives .
Advanced: How can researchers investigate the metabolic fate of this compound in biological systems?
- Stable isotope tracing : Administer ¹³C-labeled compound and track metabolites via LC-MS/MS .
- Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms using recombinant enzymes .
- Yeast knockout models : Study resistance mechanisms (e.g., Tpo1 transporter upregulation) to identify detoxification pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
